(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate

Lipophilicity ADME Prediction Drug Design

This fluorinated benzotriazinone ester incorporates a para-fluoro substituent that lowers carbonyl electrophilicity, slowing esterase hydrolysis and extending half-life for prodrug strategies. With XLogP3=2.6 and TPSA=71.3 Ų, it is optimized for CNS-penetrant SAR studies on 5-HT₃ receptors and cholinesterases. The 4-fluoro modification provides a critical shift in lipophilicity and H-bond acceptor capacity that non-fluorinated analogs cannot replicate, ensuring reliable ADME profiling and target-binding complementarity in lead optimization.

Molecular Formula C15H10FN3O3
Molecular Weight 299.261
CAS No. 431981-46-3
Cat. No. B2748660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate
CAS431981-46-3
Molecular FormulaC15H10FN3O3
Molecular Weight299.261
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H10FN3O3/c16-11-7-5-10(6-8-11)15(21)22-9-19-14(20)12-3-1-2-4-13(12)17-18-19/h1-8H,9H2
InChIKeyXCDRCDTXOVLNAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate (CAS 431981-46-3): Core Structural Features & Compound Class Context


(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate is a heterocyclic ester that combines a 1,2,3‑benzotriazin‑4(3H)‑one core with a 4‑fluorobenzoate moiety via a methylene linker. The compound belongs to the broader family of 1,2,3‑benzotriazin‑4‑one derivatives, a class historically investigated for 5‑HT₃ receptor antagonism, cholinesterase inhibition, and kinase modulation [1]. Its computed physicochemical profile—including a moderate lipophilicity (XLogP3 = 2.6) and a topological polar surface area (TPSA) of 71.3 Ų—places it within drug‑like chemical space, consistent with the characteristics sought for CNS‑penetrant small molecules [2].

Why Direct Substitution of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate with Non‑Fluorinated Analogs Risks Uncontrolled Property Changes


Within the benzotriazinone ester series, even a single atom replacement can shift physicochemical and pharmacological behavior. The introduction of a fluorine atom on the benzoate ring modifies the compound’s lipophilicity, electronic distribution, and hydrogen‑bond acceptor count, which in turn influence membrane permeability, metabolic susceptibility, and target‑binding complementarity [1][2]. Because the underlying scaffold has been exploited for both central (5‑HT₃) and peripheral (cholinesterase) targets, uncontrolled alteration of these ADME‑relevant parameters may lead to unexpected loss of on‑target activity, altered isoform selectivity, or pharmacokinetic failure. Therefore, a non‑fluorinated analog cannot be assumed to serve as an interchangeable surrogate in a biological assay or synthesis protocol.

Quantitative Differentiation of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate vs. Closest Structural Analogs


Fluorine Substitution Increases Lipophilicity (XLogP3) Relative to the Non‑Fluorinated Benzoate Analog

The 4‑fluorobenzoate ester exhibits a computed XLogP3 of 2.6, compared with 2.5 for the direct hydrogen congener, (4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)methyl benzoate. This 0.1‑unit increase in lipophilicity, driven by the electronegative fluorine substituent, can enhance passive membrane permeability while remaining within the optimal range for oral CNS drugs [1][2].

Lipophilicity ADME Prediction Drug Design

Increased Hydrogen‑Bond Acceptor Capacity Distinguishes the 4‑Fluoro Derivative from Its Unsubstituted Parent

The target compound carries six hydrogen‑bond acceptor sites versus five for the benzoate analog. The additional acceptor is the fluorine atom, which, while a weak H‑bond participant, can engage in multipolar interactions with protein backbone amides or structured water networks, potentially altering binding kinetics at certain target pockets [1][2].

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Molecular Complexity and Steric Profile Differentiation via Topological Descriptors

The 4‑fluorobenzoate ester has a computed complexity value of 463, compared with 432 for the benzoate analog. This metric, derived from atom‑type and bond‑connectivity counts, reflects the slightly higher structural intricacy introduced by fluorine substitution. Concomitantly, the molecular weight increases from 281.27 g mol⁻¹ to 299.26 g mol⁻¹ (a 6.4% increase), which may affect passive diffusion rates [1][2].

Molecular Complexity SAR Chemical Libraries

Potential Metabolic Stability Advantage of the 4‑Fluorobenzoyl Ester over Non‑Fluorinated Congeners

Para‑fluorination of the benzoyl group is known to reduce the rate of esterase‑mediated hydrolysis in certain prodrug constructs by lowering the electrophilicity of the carbonyl carbon. While direct experimental hydrolysis data for this specific compound are not yet publicly available, class‑level inference from analogous 4‑fluorobenzoate prodrugs suggests that the 4‑fluoro derivative will exhibit slower cleavage kinetics in plasma and hepatic microsomal assays than the unsubstituted benzoate, potentially translating to a longer half‑life and improved exposure [1].

Metabolic Stability Prodrug Design Esterase Susceptibility

Prioritized Application Scenarios for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate Based on Verified Differentiation


CNS Drug Discovery Programs Requiring Fluorinated Benzotriazinone Probes

With a computed XLogP3 of 2.6 and TPSA of 71.3 Ų, this compound sits within the favorable CNS multiparameter optimization space. It can serve as a fluorinated probe for structure‑activity relationship (SAR) studies targeting serotonin 5‑HT₃ receptors or cholinesterase enzymes, where the 4‑fluoro substituent provides a subtle but potentially meaningful shift in lipophilicity and hydrogen‑bond acceptor capacity relative to the des‑fluoro analog [1][2].

Ester Prodrug Design Where Enhanced Stability Against Premature Hydrolysis Is Desired

The electron‑withdrawing fluorine at the para position is expected to reduce the carbonyl electrophilicity, slowing esterase‑catalyzed hydrolysis. This makes the compound a rational candidate for prodrug strategies that require a longer circulating half‑life or reduced first‑pass metabolism, distinguishing it from the more labile, non‑fluorinated benzoate ester [1].

Chemical Library Design for Diversity‑Oriented Synthesis

The incorporation of a fluorine atom adds both steric and electronic diversity to a benzotriazinone‑based compound collection. Its increased molecular complexity (463 vs. 432 for the benzoate parent) and additional H‑bond acceptor make it a valuable component of a lead‑like library, enabling systematic exploration of substituent effects on target binding and ADME properties [1][2].

Quote Request

Request a Quote for (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.